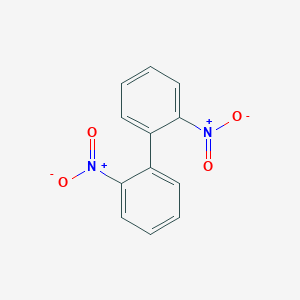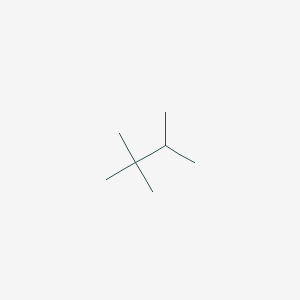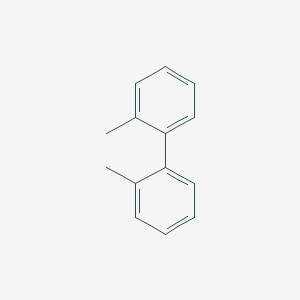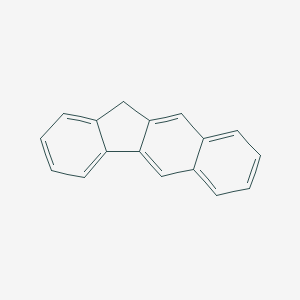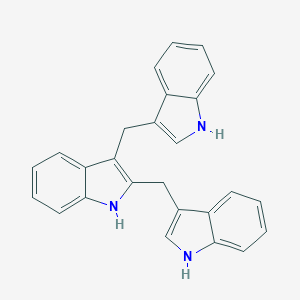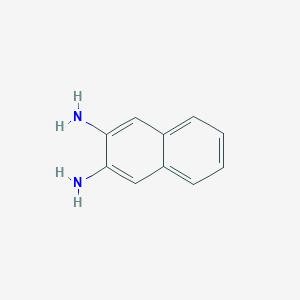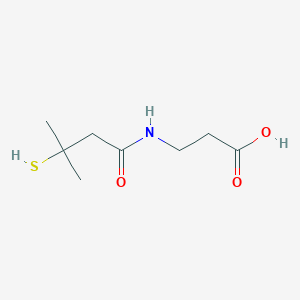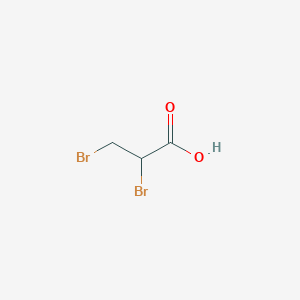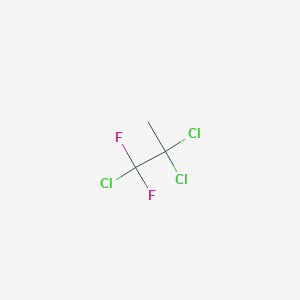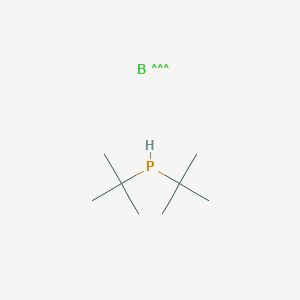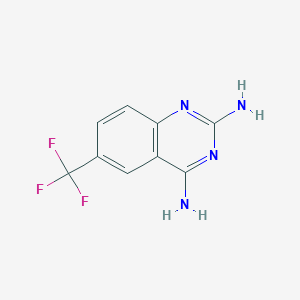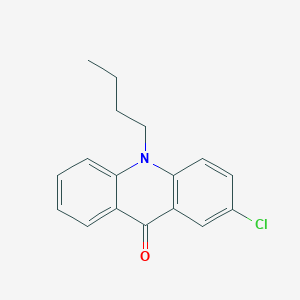
10-Butyl-2-chloroacridin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Butyl-2-chloroacridin-9-one is a heterocyclic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry and material science. This compound, with the molecular formula C₁₇H₁₆ClNO, is characterized by the presence of a butyl group at the 10th position and a chlorine atom at the 2nd position on the acridin-9-one core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Butyl-2-chloroacridin-9-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and butyl bromide.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. For instance, 2-chloroaniline reacts with butyl bromide in the presence of a base like potassium carbonate to form N-butyl-2-chloroaniline.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable cyclizing agent, such as polyphosphoric acid, to form the acridin-9-one core.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 10-Butyl-2-chloroacridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The chlorine atom at the 2nd position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of acridin-9-one derivatives.
Reduction: Formation of reduced acridin-9-one derivatives.
Substitution: Formation of substituted acridin-9-one derivatives.
Aplicaciones Científicas De Investigación
10-Butyl-2-chloroacridin-9-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Material Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Biological Studies: It serves as a fluorescent probe in biological studies for imaging and tracking cellular processes.
Chemical Research: The compound is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 10-Butyl-2-chloroacridin-9-one involves its interaction with specific molecular targets and pathways. For instance:
DNA Intercalation: The planar structure of the acridin-9-one core allows it to intercalate into DNA, disrupting the replication and transcription processes, which is crucial for its anticancer activity.
Enzyme Inhibition: The compound can inhibit enzymes like topoisomerases, which are involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
10-Butyl-2-chloroacridin-9-one can be compared with other similar compounds, such as:
Acridin-9-one: Lacks the butyl and chloro substituents, resulting in different chemical and biological properties.
2-Chloroacridin-9-one: Similar structure but without the butyl group, affecting its solubility and reactivity.
10-Butylacridin-9-one: Lacks the chlorine atom, leading to variations in its chemical reactivity and biological activity.
Uniqueness: The presence of both butyl and chloro substituents in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
10-butyl-2-chloroacridin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-2-3-10-19-15-7-5-4-6-13(15)17(20)14-11-12(18)8-9-16(14)19/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMSWGOFSKMMCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran](/img/structure/B165473.png)
